2-(3-methyl-1-benzothiophen-7-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-1-benzothiophen-7-yl)acetonitrile is a chemical compound with the molecular formula C11H9NS and a molecular weight of 187.26 g/mol It is known for its unique structure, which includes a benzothiophene ring substituted with a methyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1-benzothiophen-7-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzothiophene and acetonitrile.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts or reagents to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated processes can enhance the scalability and reproducibility of the production.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1-benzothiophen-7-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-(3-methyl-1-benzothiophen-7-yl)acetonitrile has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1-benzothiophen-7-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-1-benzothiophen-7-yl)ethanamine: Similar structure but with an ethanamine group instead of acetonitrile.
3-methyl-1-benzothiophene-7-carboxylic acid: Contains a carboxylic acid group instead of acetonitrile.
2-(3-methyl-1-benzothiophen-7-yl)ethanol: Features an ethanol group instead of acetonitrile.
Uniqueness
2-(3-methyl-1-benzothiophen-7-yl)acetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its nitrile group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
1824155-77-2 |
---|---|
Molecular Formula |
C11H9NS |
Molecular Weight |
187.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.